molecular formula C10H18O B1674924 (-)-Linalool CAS No. 126-91-0

(-)-Linalool

Cat. No. B1674924
CAS RN: 126-91-0
M. Wt: 154.25 g/mol
InChI Key: CDOSHBSSFJOMGT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Linalool analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
L-Linalool is the key volatile compound of jasmine tea, spruce essential oil and young leaves of Litchi chinensis Sonn.
(-)-Linalool is a monoterpene that is an important constituent of essential oils like lavender oil.
(− )-Linalool is a naturally occurring enantiomer of linalool, a monoterpene compound present as a major volatile component in the essential oil of several aromatic species. It is an important flavor and fragrance ingredient employed in the cosmetic industry for neutralizing unpleasant odors that may be present in the chemicals or to enhance the individuality and appeal of products. The anti-inflammatory activity of (− )-linalool found in distilled or extracted essential oil is investigated.
(-)-Linalool is a monoterpene compound mainly found in many essential oils. It shows anti-nociceptive and anti-inflammatory activity.
L-Linalool is the key volatile compound of jasmine tea, spruce essential oil and young leaves of Litchi chinensis Sonn.

Scientific Research Applications

  • Pharmaceuticals and Therapeutics

    • “(-)-Linalool” has been studied for its potential anti-inflammatory and analgesic properties. It’s thought to work by inhibiting the production of inflammatory cytokines, which are proteins that promote inflammation. This makes it potentially useful in the treatment of conditions characterized by inflammation, such as arthritis .
    • In addition, “(-)-Linalool” has been found to have sedative effects, which could make it useful in the treatment of anxiety and sleep disorders .
  • Cosmetics and Personal Care Products

    • Due to its pleasant floral scent, “(-)-Linalool” is often used as a fragrance ingredient in cosmetics and personal care products. It’s also thought to have skin-soothing properties .
  • Food and Beverage Industry

    • “(-)-Linalool” is used as a flavoring agent in the food and beverage industry. It’s found in many types of fruits and is often used to impart a fruity flavor to food and drink products .
  • Agriculture

    • “(-)-Linalool” has been studied for its potential use as a natural pesticide. It’s thought to have insecticidal properties and may be effective against certain types of pests .
  • Chemical Industry

    • “(-)-Linalool” is used in the chemical industry as a precursor in the synthesis of other compounds. For example, it can be used in the production of Vitamin E .
  • Environmental Science

    • Research has suggested that “(-)-Linalool” may have potential applications in environmental science. For example, it has been studied for its ability to remove certain pollutants from water .
  • Neuroscience and Mental Health

    • “(-)-Linalool” has been found to have sedative and anti-anxiety effects. It interacts with the neurotransmitter system in the brain, which could potentially be used in the treatment of neurological disorders .
  • Environmental Science

    • “(-)-Linalool” has been studied for its potential use in bio-remediation. It has been found to have the ability to degrade certain environmental pollutants .
  • Veterinary Medicine

    • Due to its sedative and anti-anxiety effects, “(-)-Linalool” could potentially be used in veterinary medicine for the treatment of anxiety and stress in animals .
  • Food Science

    • “(-)-Linalool” is used as a flavoring agent in the food industry. It is found in many types of fruits and is often used to impart a fruity flavor to food and drink products .
  • Agriculture

    • “(-)-Linalool” has been studied for its potential use as a natural pesticide. It’s thought to have insecticidal properties and may be effective against certain types of pests .
  • Chemical Industry

    • “(-)-Linalool” is used in the chemical industry as a precursor in the synthesis of other compounds. For example, it can be used in the production of Vitamin E .

properties

IUPAC Name

(3R)-3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872607
Record name (-)-Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linalool, (-)-

CAS RN

126-91-0
Record name (-)-Linalool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Linalool
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Linalool
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,7-dimethyl-1,6-octadien-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINALOOL, (-)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 300 ml pressure reactor, 10 g of the Ru catalyst as described in the catalyst production example were placed in a catalyst basket insert and 150 g (0.99 mol) of dehydrolinalool were added. The hydrogenation was carried out using pure hydrogen at a constant pressure of 40 bar and a temperature of 80° C. After a reaction time of 4 hours, the reactor was vented. The conversion of dehydrolinalool was 95% and linalool was obtained in a selectivity of 90%.
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Synthesis routes and methods II

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
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Synthesis routes and methods III

Procedure details

In the fully continuous process variant, catalyst and geraniol or nerol, or a mixture of geraniol and nerol, are simultaneously and continuously metered into a continuous reactor and linalool which is formed is continuously distilled off. In addition, high boilers are discharged by likewise continuously withdrawing a fractional amount of the reactor contents and removing the geraniol, nerol and linalool products of value still present in this fraction from high boilers formed during the reaction by distillation, for example by a simple evaporation or using a column. The involatile catalyst either remains in the high boilers which are fed to a disposal operation, or it may be precipitated from the high boilers by cooling, removed and reused again. The products of value which have been distilled off are recycled back into the reactor.
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Synthesis routes and methods IV

Procedure details

A mixture of 1,5-dimethylcyclooct-1-en-5-ol (prepared as in Example II (b) 100, cyclohexane and n-hexadecane in the volume ratio 1:2:1 was passed at a rate of 12 ml/hour together with nitrogen gas at one 1/hour through a 30 cm quartz glass tube filled with 3 mm sodium glass beads at 540° C. It was shown by GLC that under these conditions the conversion of starting material was 39% and the selectivity to the required product was 87%. The alpha-linalool was recovered by distillation b.p. 91°-92° C. at 20 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108,000
Citations
GPP Kamatou, AM Viljoen - Natural product …, 2008 - journals.sagepub.com
… Linalool and linalool-rich essential oils are known to exhibit … of linalool on the central nervous system. The applications of … of linalool and to emphasize the value of linalool and linalool-…
Number of citations: 209 journals.sagepub.com
Q An, JN Ren, X Li, G Fan, SS Qu, Y Song, Y Li… - Food & function, 2021 - pubs.rsc.org
… potential of linalool and the prospect of encapsulating linalool are also discussed. Linalool can … Linalool exerts antimicrobial effects through disruption of cell membranes. The protective …
Number of citations: 59 pubs.rsc.org
CS Letizia, J Cocchiara, J Lalko, AM Api - Food and Chemical Toxicology, 2003 - Elsevier
… Male and female CD-1 mice (4/sex/dose) were dosed orally with linalool in peanut oil or with an emulsion of linalool in an aqueous arabic gum solution at 10%. Initial body weights of …
Number of citations: 221 www.sciencedirect.com
AT Peana, SD Paolo, ML Chessa, MDL Moretti… - European journal of …, 2003 - Elsevier
… We previously reported that (−)-linalool, the natural occurring … linalool-producing species are potentially anti-inflammatory agents. In this study, the antinociceptive activity of (−)-linalool …
Number of citations: 291 www.sciencedirect.com
AT Peana, PS D'Aquila, F Panin, G Serra, P Pippia… - Phytomedicine, 2002 - Elsevier
… , no data about its anti-inflammatory activity have been reported, although some linalool-… anti-inflammatory activity of linalool and linalyl acetate. Individual dose curves of (–) linalool, the …
Number of citations: 620 www.sciencedirect.com
AC Aprotosoaie, M Hăncianu… - Flavour and fragrance …, 2014 - Wiley Online Library
This paper reports on the occurrence, biosynthesis, metabolism, biological and toxicological profile, and assessment of the authenticity of linalool. The main biological properties of …
Number of citations: 287 onlinelibrary.wiley.com
I Pereira, P Severino, AC Santos, AM Silva… - Colloids and Surfaces B …, 2018 - Elsevier
… linalool in nanotechnology-based drug delivery systems, which may enable the regular use of linalool as API in the pharmaceutic, cosmetic and perfumery industries in the near future. …
Number of citations: 206 www.sciencedirect.com
A Herman, K Tambor, A Herman - Current microbiology, 2016 - Springer
… and in combination with linalool. The antimicrobial … , linalool and their combination was investigated against bacteria and fungi using the disc diffusion method. The addition of linalool to …
Number of citations: 236 link.springer.com
JB Christensson, M Matura, B Gruvberger… - Contact …, 2010 - Wiley Online Library
Background: Linalool is a widely used fragrance terpene. Pure linalool is not allergenic or a very … Oxidized (ox.) linalool has previously been patch tested at a concentration of 2.0% in …
Number of citations: 109 onlinelibrary.wiley.com
L Cseke, N Dudareva, E Pichersky - Molecular biology and …, 1998 - academic.oup.com
… We investigated the structure of the gene encoding linalool synthase (LIS), an enzyme that uses geranyl pyrophosphate as a substrate and catalyzes the formation of linalool, an acyclic …
Number of citations: 143 academic.oup.com

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